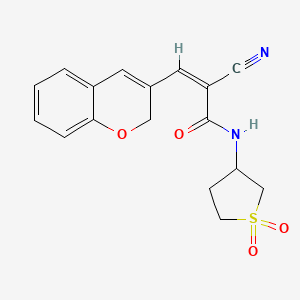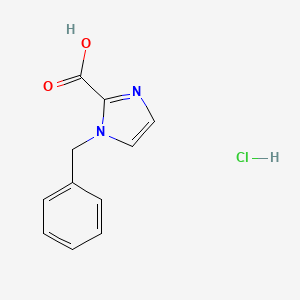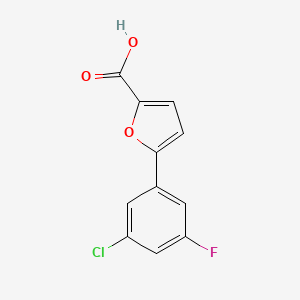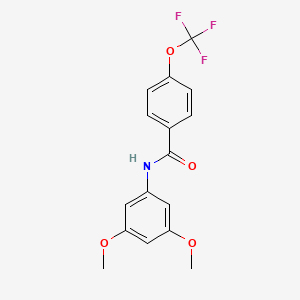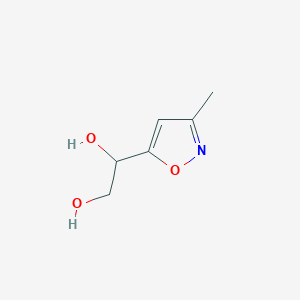
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines.
科学研究应用
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,3-Oxazole: A simpler oxazole derivative with similar chemical properties.
3-Methyl-1,2-oxazole: Lacks the ethane-1,2-diol moiety but shares the oxazole core.
1,2-Oxazolidine: A saturated heterocycle derived from the reduction of oxazole.
Uniqueness
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol is unique due to the presence of both the oxazole ring and the ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
1-(3-methyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H9NO3/c1-4-2-6(10-7-4)5(9)3-8/h2,5,8-9H,3H2,1H3 |
InChI 键 |
MOZJDAUEVWWAAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


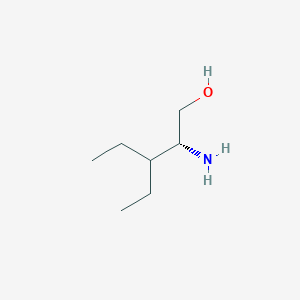
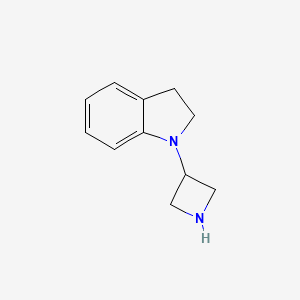
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)


